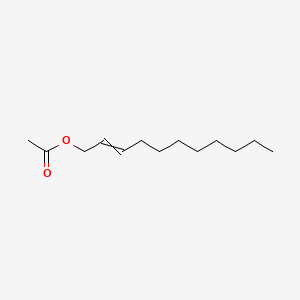
Undec-2-enyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-2-enyl acetate, also known as acetic acid undec-2-enyl ester, is an organic compound with the molecular formula C13H24O2. It is an ester formed from the reaction of undec-2-en-1-ol and acetic acid. This compound is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Undec-2-enyl acetate can be synthesized through the esterification reaction between undec-2-en-1-ol and acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants, undec-2-en-1-ol and acetic acid, are continuously fed into the reactor. The reaction is catalyzed by an acidic ion-exchange resin, which provides a high surface area for the reaction to occur. The product is then separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions: Undec-2-enyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undec-2-en-1-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Undec-2-en-1-ol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Undec-2-enyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the fragrance and flavor industries due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of undec-2-enyl acetate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparación Con Compuestos Similares
Undec-2-enyl acetate can be compared with other similar esters, such as:
Hex-2-enyl acetate: Similar in structure but with a shorter carbon chain.
Oct-2-enyl acetate: Also similar but with an eight-carbon chain.
Dec-2-enyl acetate: Similar with a ten-carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer carbon chain compared to hex-2-enyl acetate and oct-2-enyl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in the fragrance and flavor industries .
Propiedades
Número CAS |
68480-27-3 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
[(E)-undec-2-enyl] acetate |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h10-11H,3-9,12H2,1-2H3/b11-10+ |
Clave InChI |
WITKTXDMHHYCJB-ZHACJKMWSA-N |
SMILES |
CCCCCCCCC=CCOC(=O)C |
SMILES isomérico |
CCCCCCCC/C=C/COC(=O)C |
SMILES canónico |
CCCCCCCCC=CCOC(=O)C |
Key on ui other cas no. |
68480-27-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















